Home > Products > Screening Compounds P63860 > N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide
N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide -

N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide

Catalog Number: EVT-4160218
CAS Number:
Molecular Formula: C24H25N3O5
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tebuquine

Compound Description: Tebuquine, chemically known as 5-[(7-chloro-4-quinolinyl)amino]-3-[(methylamino)methyl][1,1'-biphenyl]-2-ol, is an antimalarial drug with demonstrated activity against resistant strains of Plasmodium berghei in mice, primate models, and promising pharmacokinetic properties for extended protection against infection even after oral administration. []

Relevance: Tebuquine shares a core quinoline structure with N-[(8-Hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide. Both compounds also feature a substituted aromatic ring linked to the quinoline moiety, with Tebuquine having a biphenyl system and the target compound having a 2-methoxyphenyl group. This structural similarity suggests potential commonalities in their biological activities and pharmacological properties. []

5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides

Compound Description: This series of compounds represents a class of antimalarial agents developed as analogs of Tebuquine. The series explores various alkyl substituents on the amino group and includes Nω-oxide derivatives, aiming to optimize antimalarial potency against Plasmodium berghei in mice. []

Relevance: This series highlights the importance of the quinoline core and the substituted biphenyl system for antimalarial activity, features also present in N-[(8-Hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide. Although the target compound has a nitro and hydroxy substituent on the quinoline ring instead of the chloro and amino substituents in this series, the shared structural features indicate potential overlapping pharmacological properties. []

Quinoxalines

Compound Description: Quinoxalines are a class of heterocyclic compounds known for their diverse biological activities, including acting as antagonists of kainate/α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. In the context of the provided research, quinoxalines like 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo-f-quinoxaline selectively block the directional selectivity mechanism in ganglion cells of the rabbit retina. []

Relevance: While the quinoxaline structure itself is not present in N-[(8-Hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide, the target compound possesses a quinoline moiety, which is structurally related to quinoxalines. Both quinoline and quinoxaline share a fused ring system containing nitrogen atoms. The related biological activity of quinoxalines, particularly as receptor antagonists, hints at the possibility of N-[(8-Hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide interacting with similar biological targets. []

5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (ACEA-1021) and 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (ACEA-1031)

Compound Description: ACEA-1021 and ACEA-1031 are two quinoxalinedione derivatives identified as potent competitive antagonists at the glycine site of N-methyl-d-aspartate (NMDA) receptors. Their neuroprotective actions in vivo are attributed to this antagonism, with potential additional effects on non-NMDA receptors. []

Relevance: These compounds directly link the quinoxaline structure to NMDA receptor antagonism, highlighting a relevant pharmacological activity that could be explored in relation to N-[(8-Hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide. Despite the structural differences between a quinoxalinedione and a substituted quinoline, the shared fused ring system and the presence of a nitro group in both ACEA compounds and the target compound raise the possibility of shared or related interactions with NMDA receptors or other neurotransmitter systems. []

2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[F]quinoxaline (NBQX)

Compound Description: NBQX is a potent and selective antagonist of AMPA receptors, commonly used to investigate the role of these receptors in various physiological and pathological processes. Studies have shown that NBQX can inhibit posttraumatic calcium disturbances in brain injury models and affect the expression of cyclooxygenase-2 mRNA after global ischemia. [, ]

Relevance: NBQX, as a quinoxaline derivative, reinforces the potential for structural similarities between quinoxalines and the quinoline moiety in N-[(8-Hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide. Furthermore, NBQX's activity as an AMPA receptor antagonist suggests exploring the potential interaction of the target compound with glutamatergic neurotransmission, particularly considering the role of AMPA receptors in various physiological processes, including pain modulation, memory, and neuronal plasticity. [, ]

Properties

Product Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H25N3O5/c1-32-20-12-6-5-10-17(20)21(26-24(29)15-8-3-2-4-9-15)18-14-19(27(30)31)16-11-7-13-25-22(16)23(18)28/h5-7,10-15,21,28H,2-4,8-9H2,1H3,(H,26,29)

InChI Key

SYSRZIFLYNKDGZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.